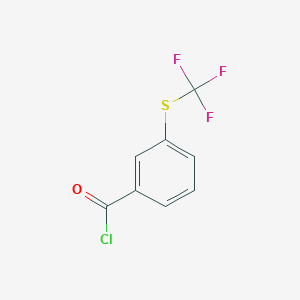

3-(Trifluoromethylthio)benzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Trifluoromethylthio)benzoyl chloride” is a chemical compound with the molecular formula C8H4ClF3O . It is also known by other names such as “3-(Trifluoromethyl)benzoyl chloride” and "Benzoyl chloride, 3-(trifluoromethyl)-" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), and oxygen (O) atoms . The average mass of the molecule is 208.565 Da and the monoisotopic mass is 207.990280 Da .Physical and Chemical Properties Analysis

“this compound” is a clear light yellow liquid . It has an average mass of 208.565 Da and a monoisotopic mass of 207.990280 Da . Other physical properties such as boiling point, flash point, and refractive index are not available in the search results.Applications De Recherche Scientifique

Electrophilic Trifluoromethylthiolation

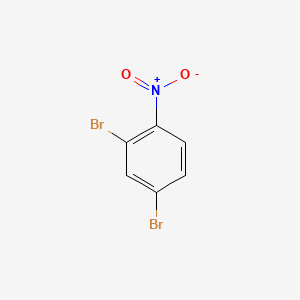

Trifluoromethanesulfinyl chloride is a versatile reagent capable of catalyzing electrophilic trifluoromethylthiolation, offering a new pathway to functionalize various aromatic and heteroaromatic compounds, including benzothiophenes and indenes. This process facilitates direct trifluoromethylthiolation through the formation of CF3 SCl, showcasing a method to introduce trifluoromethylthio groups under mild, catalyst-free conditions (Jiang et al., 2018).

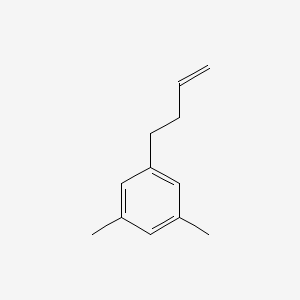

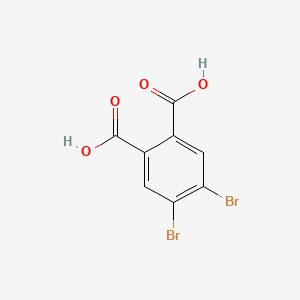

Synthesis of 3,5-Bis(Trifluoromethyl)Benzoyl Chloride

The synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride from 1,3-bis(trifluoromethyl)benzene through a three-step process, including bromination, carboxylation, and chlorination, demonstrates the compound's role as an important drug intermediate. This synthesis outlines the potential of 3-(trifluoromethylthio)benzoyl chloride derivatives in pharmaceutical applications, highlighting its economic value and the optimization of reaction conditions (Zhou, 2006).

Friedel–Crafts Acylation in Ionic Liquid

The use of metal triflates in ionic liquids for aromatic electrophilic substitution reactions, such as benzoylation and acetylation, showcases an efficient methodology for the synthesis of aromatic ketones. This method offers high conversion rates and regioselectivity, illustrating the potential of ionic liquids as alternative solvents for traditional Friedel–Crafts acylation reactions involving compounds like this compound (Ross & Xiao, 2002).

Trifluoromethylthiolation of p-Quinone Methides

The ammonium chloride-mediated trifluoromethylthiolation of p-quinone methides presents a novel approach to synthesizing trifluoromethylthio-diarylmethane derivatives. This method demonstrates the utility of AgSCF3 as a trifluoromethylthiolating agent, enabling the construction of benzylic C(sp3)-SCF3 bonds under metal-free conditions, indicating potential applications in the synthesis of trifluoromethylthio-substituted aromatic compounds (Das et al., 2020).

Catalytic Benzoylation in Phase-Transfer Catalysis

The catalytic benzoylation of 4-chloro-3-methylphenol sodium salt under triliquid phase-transfer catalysis (TL-PTC) conditions provides an effective method for ester synthesis. This process highlights the importance of phase-transfer catalysis in promoting efficient and selective benzoylation reactions, which could be applicable in the synthesis and functionalization of this compound derivatives (Yang & Huang, 2007).

Safety and Hazards

“3-(Trifluoromethylthio)benzoyl chloride” is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage . Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

3-(trifluoromethylsulfanyl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3OS/c9-7(13)5-2-1-3-6(4-5)14-8(10,11)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACYHAIRBPOIBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507232 |

Source

|

| Record name | 3-[(Trifluoromethyl)sulfanyl]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51748-28-8 |

Source

|

| Record name | 3-[(Trifluoromethyl)sulfanyl]benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)